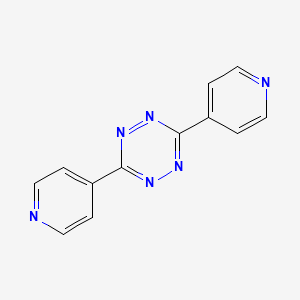

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine

説明

Significance of 1,2,4,5-Tetrazine (B1199680) Core Structures in Advanced Materials and Chemical Biology

The 1,2,4,5-tetrazine ring is a six-membered aromatic heterocycle containing four nitrogen atoms. This high nitrogen content is fundamental to its utility in several advanced applications.

In Advanced Materials: Derivatives of 1,2,4,5-tetrazine are recognized as high-energy density materials (HEDMs). mdpi.comresearchgate.net Their large heats of formation, coupled with high thermal stability and the ability to release dinitrogen gas upon decomposition, make them candidates for use as explosives, propellants, and pyrotechnics. mdpi.comsciengine.com The tetrazine scaffold's electron-deficient nature, a result of the four electronegative nitrogen atoms, also makes it a valuable component in photo- and electroactive materials for applications in electronic devices, sensors, and luminescent elements. researchgate.netrsc.org

In Chemical Biology: The most prominent application of the 1,2,4,5-tetrazine core in the biological realm is its role in bioorthogonal chemistry. google.com Tetrazines are exceptionally reactive dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly with strained dienophiles like trans-cyclooctenes (TCO) and cyclopropenes. researchgate.netnih.govchemrxiv.org This reaction is known for its remarkably fast kinetics and high selectivity, allowing it to proceed efficiently within complex biological environments, including living cells and organisms, without interfering with native biochemical processes. harvard.edunih.gov This "click chemistry" has been instrumental in:

Bio-labeling and Imaging: Attaching fluorescent probes or other tags to specific biomolecules for visualization and tracking. harvard.edu

Pre-targeted Therapy: Delivering therapeutic agents to specific sites, such as cancer cells. researchgate.net

Controlling Drug Activity: Using tetrazine-triggered cleavage reactions to release a payload from a carrier molecule in vivo. chemrxiv.orgresearchgate.net

The reactivity and stability of the tetrazine can be finely tuned by altering the substituents at the 3- and 6-positions, allowing for the design of probes tailored to specific experimental needs. researchgate.netacs.org

| Application Area | Significance of 1,2,4,5-Tetrazine Core | Key Properties |

| Advanced Materials | Component of High-Energy Density Materials (HEDMs) | High nitrogen content, large heat of formation, thermal stability. mdpi.comresearchgate.netsciengine.com |

| Building block for electro- and photoactive materials. | Electron-deficient aromatic ring. researchgate.netrsc.org | |

| Chemical Biology | Key reactant in bioorthogonal chemistry. | Exceptionally fast kinetics in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netchemrxiv.org |

| Platform for targeted drug delivery and release. | High selectivity in complex biological media, tunable reactivity. harvard.educhemrxiv.orgresearchgate.net |

Overview of Dipyridyl-Substituted Tetrazines as Ligands and Reactive Species

Substituting the 1,2,4,5-tetrazine core with two pyridyl groups, as in 3,6-di(4-pyridyl)-1,2,4,5-tetrazine, creates molecules with dual functionality, acting as both versatile ligands and highly reactive species. The position of the nitrogen atom within the pyridine (B92270) ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) significantly influences the molecule's properties.

As Ligands: The pyridyl groups contain nitrogen atoms that are excellent coordination sites for metal ions. Dipyridyl-tetrazines can act as bridging ligands to construct a variety of coordination polymers and discrete multimetallic complexes. rsc.org For instance, 3,6-di(2-pyridyl)-1,2,4,5-tetrazine has been used to synthesize mononuclear, tetranuclear, and one-dimensional chain complexes with copper(II) and zinc(II). chemicalbook.comsigmaaldrich.comfishersci.com The geometry of the dipyridyl-tetrazine ligand, which is often V-shaped, directs the assembly of these supramolecular structures. nih.gov These materials are of interest for their potential applications in catalysis, magnetism, and gas storage.

As Reactive Species: The pyridyl substituents are electron-withdrawing, which significantly enhances the reactivity of the tetrazine ring in IEDDA reactions. researchgate.netnih.gov This effect makes dipyridyl-tetrazines some of the most reactive dienes available for bioorthogonal chemistry, enabling reactions to occur at very low concentrations, a critical requirement for in vivo studies. chemrxiv.org While much research has focused on the highly reactive 3,6-di(2-pyridyl)-1,2,4,5-tetrazine, the 4-pyridyl isomer is also a potent reactant. chemrxiv.orgresearchgate.net However, a trade-off often exists between reactivity and stability; highly electron-deficient tetrazines can be more susceptible to degradation in aqueous media. researchgate.net Recent studies have focused on modifying the pyridyl rings, for example, by adding ortho-substituents, to optimize both reactivity and stability for applications like click-to-release drug delivery systems. chemrxiv.orgresearchgate.net

| Compound Type | Role | Key Features and Applications |

| Dipyridyl-Tetrazines | Ligands | Pyridyl nitrogen atoms coordinate with metal ions. Used to form coordination polymers and multimetallic complexes. rsc.orgchemicalbook.comsigmaaldrich.com |

| Reactive Species | Electron-withdrawing pyridyl groups enhance reactivity in IEDDA "click" reactions. researchgate.netnih.gov Used for rapid bio-labeling and drug release. chemrxiv.orgresearchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,6-dipyridin-4-yl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6/c1-5-13-6-2-9(1)11-15-17-12(18-16-11)10-3-7-14-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMIIJCRWDMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN=C(N=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407211 | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57654-36-1 | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,6 Di 4 Pyridyl 1,2,4,5 Tetrazine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the tetrazine ring from acyclic precursors in a limited number of steps. These methods are often favored for their efficiency and atom economy.

Metal-Catalyzed Condensation Reactions from Cyano Compounds

A prominent method for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines is the metal-catalyzed condensation of cyano compounds with hydrazine. This approach has been successfully applied to the synthesis of the dihydro precursor of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine.

Detailed research has demonstrated the synthesis of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine using a cobalt(II) chloride hexahydrate catalyst. In a typical procedure, 4-cyanopyridine is reacted with hydrazine hydrate in the presence of the cobalt catalyst in ethanol. The reaction is carried out in a sealed vessel at elevated temperatures. researchgate.net This method, while effective, results in the dihydrotetrazine, which then requires a subsequent oxidation step to yield the aromatic this compound. The oxidation can be achieved using various oxidizing agents, such as sodium nitrite in acidic solution. researchgate.net

Table 1: Experimental Parameters for the Metal-Catalyzed Synthesis of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine researchgate.net

| Parameter | Value |

| Starting Material | 4-cyanopyridine |

| Reagents | 80% Hydrazine hydrate, 95% Ethanol |

| Catalyst | CoCl₂·6H₂O |

| Temperature | 120°C |

| Reaction Time | 3 days |

| Product | 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine |

| Yield | 3.0% |

Other metal catalysts, such as those based on copper and zinc, have also been employed for the synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines from various cyano compounds and hydrazine monohydrate. koreascience.kr

One-Pot S-Induced Reactions from Aromatic Nitriles and Hydrazine Hydrate

A versatile one-pot synthesis for 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of aromatic nitriles with hydrazine hydrate in the presence of elemental sulfur. This method has been particularly successful in producing unsymmetrically substituted tetrazines, but the principles can be readily applied to the synthesis of symmetrical derivatives like this compound. rsc.orgrsc.org

In this procedure, two equivalents of an aromatic nitrile, in this case, 4-cyanopyridine, would be reacted with an excess of hydrazine hydrate and elemental sulfur in a suitable solvent such as ethanol. The reaction mixture is typically heated to reflux. The elemental sulfur is believed to play a crucial role in the reaction mechanism, facilitating the formation of the tetrazine ring and acting as an in-situ oxidizing agent for the dihydrotetrazine intermediate. This approach offers the advantage of a one-pot procedure, avoiding the need to isolate the dihydro intermediate and perform a separate oxidation step.

Table 2: Optimized Reaction Conditions for S-Induced Synthesis of a 3,6-dipyridyl-tetrazine Derivative rsc.org

| Parameter | Condition |

| Starting Nitriles | 2-cyanopyridine, 4-methylbenzonitrile |

| Reagents | Hydrazine hydrate, Sulfur |

| Solvent | Ethanol |

| Temperature | 78°C |

| Product | 3-(pyridin-2-yl)-6-(p-tolyl)-1,2,4,5-tetrazine |

Precursor-Based Synthetic Routes

Precursor-based synthetic routes involve the preparation of a key intermediate which is then converted to the final tetrazine product. These methods can offer greater control over the final product and may be more suitable for the introduction of sensitive functional groups.

Derivatization from Guanidine Hydrochloride and Hydrazine

The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines can also be approached through the use of guanidine derivatives. While a direct synthesis of this compound from a pyridyl-guanidine has not been extensively detailed, the general methodology involves the reaction of guanidine-based precursors. For instance, 3,6-diguanidino-1,2,4,5-tetrazine has been synthesized through nucleophilic substitution reactions on a 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine precursor with guanidine. researchgate.net Another approach involves the reaction of azoloannulated researchgate.netkoreascience.krresearchgate.netresearchgate.nettetrazines with guanidine to yield guanidino-tetrazine derivatives. researchgate.net These methods highlight the utility of guanidine as a synthon in tetrazine chemistry, suggesting a potential pathway for the synthesis of the target molecule through appropriately substituted guanidine precursors.

Thiocarbohydrazide-Mediated Syntheses

Thiocarbohydrazide is a versatile reagent in heterocyclic synthesis and can be employed in the construction of the 1,2,4,5-tetrazine (B1199680) ring. One common approach involves the condensation of thiocarbohydrazide with other precursors. For example, a one-pot method for the synthesis of 3-thiomethyltetrazines from carboxylic esters has been developed, where the key step is the condensation of an orthoester intermediate with S-methylisothiocarbonohydrazidium iodide, which is derived from thiocarbohydrazide. researchgate.netnih.govchemrxiv.orgnih.gov These 3-thiomethyltetrazine intermediates can then undergo further reactions, such as cross-coupling, to introduce the desired substituents. For the synthesis of this compound, a 3-thiomethyl-6-(4-pyridyl)tetrazine intermediate could be synthesized and then further functionalized. researchgate.net This multi-step approach allows for the divergent synthesis of a variety of tetrazine derivatives.

Aldehyde-Hydrazine Condensation Followed by Oxidation

The synthesis of 1,2,4,5-tetrazines from aldehydes is a foundational method that proceeds through cyclic intermediates. This multi-step approach typically begins with the cyclocondensation reaction between an aldehyde and hydrazine. This initial reaction forms a 1,2,3,4,5,6-hexahydro-1,2,4,5-tetrazine derivative.

To advance towards the aromatic tetrazine, the hexahydro intermediate must be oxidized. This is often achieved in a stepwise manner. The first oxidation step converts the hexahydrotetrazine to the more stable 1,4-dihydro-1,2,4,5-tetrazine intermediate. The final and crucial step is the aromatization of the dihydrotetrazine to the corresponding 1,2,4,5-tetrazine. This is accomplished using a suitable oxidizing agent. A widely used method for this final oxidation involves nitrogen oxides generated in situ from sodium nitrite (NaNO₂) in an acidic medium, such as acetic or hydrochloric acid. researchgate.netresearchgate.net This general pathway allows for the preparation of various symmetrically substituted tetrazines.

Approaches Utilizing Ethyl Diazoacetate

Ethyl diazoacetate serves as a precursor for the synthesis of 1,2,4,5-tetrazine derivatives, particularly those bearing carboxylate functional groups. The process involves the dimerization of ethyl diazoacetate to form 3,6-dicarbethoxy-1,2-dihydro-1,2,4,5-tetrazine. This dihydrotetrazine intermediate is then oxidized to yield 3,6-dicarbethoxy-1,2,4,5-tetrazine. researchgate.net These ester groups can then be further modified through standard functional group interconversions to produce a variety of other symmetrically substituted tetrazines, providing a versatile entry point to this class of compounds.

Synthesis of Unsymmetrically Substituted 1,2,4,5-Tetrazines

The synthesis of unsymmetrically substituted 3,6-diaryl-1,2,4,5-tetrazines presents a significant challenge compared to their symmetrical counterparts. However, several modern synthetic strategies have been developed to address this.

One effective approach involves a metal-catalyzed or sulfur-induced co-condensation of two different nitriles with hydrazine. For instance, Ni(II) or Zn(II) catalysts can facilitate the reaction between two distinct nitrile species and hydrazine to produce a mixture of symmetrical and unsymmetrical tetrazines. researchgate.net Similarly, sulfur has been used to induce the one-pot reaction of different aromatic nitriles with hydrazine hydrate, successfully yielding a range of novel, unsymmetrically substituted tetrazines featuring aromatic heterocycles. rsc.org

Another powerful strategy is based on a divergent synthesis starting from common intermediates. A general one-pot method has been described for converting carboxylic esters into 3-thiomethyltetrazines. nih.govchemrxiv.org These 3-thiomethyltetrazine intermediates are versatile platforms for generating unsymmetrical tetrazines via palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl coupling with various boronic acids. nih.govchemrxiv.org This method allows for the introduction of a wide array of substituents onto the tetrazine core.

| Method | Catalysts/Reagents | Precursors | Key Features |

| Co-condensation | Ni(II), Zn(II), or Elemental Sulfur | Two different nitriles, Hydrazine | One-pot synthesis leading to a statistical mixture of products. |

| Divergent Synthesis | Palladium catalysts (for cross-coupling) | Carboxylic esters -> 3-thiomethyltetrazines, Boronic acids | Stepwise approach allowing for controlled introduction of different substituents. |

Preparative Methods for Dihydro-1,2,4,5-tetrazine Intermediates

The synthesis of 1,2,4,5-tetrazines almost invariably proceeds through a 1,2-dihydro- or 1,4-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic product. nih.gov The preparation and subsequent oxidation of these intermediates are therefore critical steps in tetrazine synthesis.

3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, the direct precursor to the title compound, has been synthesized by heating 4-cyanopyridine with hydrazine hydrate and a cobalt(II) chloride catalyst in ethanol within a Teflon-lined autoclave. nih.gov A similar procedure using 2-cyanopyridine and hydrazine hydrate at elevated temperatures yields 1,4-dihydro-3,6-di-2-pyridinyl-1,2,4,5-tetrazine. chemicalbook.com These dihydrotetrazines are often stable, isolable solids that can be purified before the final oxidation step. The dihydrotetrazine ring typically adopts a boat conformation. nih.gov

The oxidation of the dihydrotetrazine intermediate to the final aromatic tetrazine is a crucial transformation. While various oxidants can be employed, the choice of reagent is critical, especially when the substituents are sensitive to harsh conditions.

Common Oxidizing Agents for Dihydro-1,2,4,5-tetrazines:

| Oxidizing Agent | Conditions | Advantages | Limitations |

| Sodium Nitrite (NaNO₂) | Acidic medium (e.g., HCl, Acetic Acid) | Inexpensive, widely used, and effective for many substrates. researchgate.netnih.gov | Can fail for substrates with sensitive functional groups (e.g., amines); generates nitrogen oxide gases. nih.gov |

| Phenyliodonium Diacetate (PhI(OAc)₂) | Organic solvent (e.g., CH₂Cl₂) | Mild, efficient (yields 75-98%), and tolerates sensitive functional groups. nih.gov | More expensive than nitrous reagents. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Organic solvent | Effective for some substrates. nih.gov | Purification can be complicated by hydroquinone byproducts. nih.gov |

| Chromium Trioxide (CrO₃) | Varies | Has been used historically. nih.gov | Harsh conditions, toxicity of chromium reagents. |

The development of milder oxidants like PhI(OAc)₂ has been a significant advancement, enabling the synthesis of complex tetrazines that are incompatible with traditional nitrous acid-based methods. nih.gov This reagent has proven effective for a broad range of dialkyl-, diaryl-, and heteroaromatic-substituted dihydrotetrazines. nih.gov

Coordination Chemistry of 3,6 Di 4 Pyridyl 1,2,4,5 Tetrazine

Ligand Properties and Metal Ion Complexation

3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, often abbreviated as dptz, is a polydentate pyridyl ligand that has been extensively used in the formation of transition metal complexes. scialert.net The molecule possesses two distinct coordination sites: the nitrogen atoms of the two pyridine (B92270) rings and the nitrogen atoms within the central tetrazine ring. This allows for a variety of coordination modes, leading to the formation of diverse and complex structures.

In mononuclear complexes, a single metal center coordinates with the this compound ligand. In such arrangements, the dptz ligand typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atoms of its two pyridine rings. This leaves the nitrogen atoms of the tetrazine ring uncoordinated and available for other interactions, such as hydrogen bonding. scialert.net

A notable example involves the reaction of the 2-pyridyl isomer, 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTZ), with copper(II) salts. This reaction can lead to the formation of a mononuclear complex, [Cu(L¹)₂(H₂O)₂]·2ClO₄, where L¹ is a new ligand, 2,5-bis(2-pyridyl)-1,3,4-oxodiazole, formed through metal-assisted hydrolysis of the original DPTZ ligand. acs.orgfigshare.com Another example is the synthesis of mononuclear gold(III) complexes. The reaction of 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine with gold(III) chloride hydrate, and in the presence of other salts, yields complexes such as [AuCl₂(dptz)]Cl·1/2H₂O. scialert.net

| Metal Ion | Complex Formula | Ligand | Key Features |

| Copper(II) | [Cu(L¹)₂(H₂O)₂]·2ClO₄ | 2,5-bis(2-pyridyl)-1,3,4-oxodiazole (L¹) | Formed via metal-assisted hydrolysis of DPTZ. acs.orgfigshare.com |

| Gold(III) | [AuCl₂(dptz)]Cl·1/2H₂O | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) | Mononuclear gold(III) complex. scialert.net |

| Gold(III) | [AuBr₂(dptz)]Br·1/2C₂H₅OH | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) | Mononuclear gold(III) complex. scialert.net |

| Gold(III) | [AuCl(NO₃)(dptz)]Cl·1/2C₂H₅OH | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) | Mononuclear gold(III) complex. scialert.net |

| Gold(III) | [AuCl(SCN)(dptz)]Cl | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (dptz) | Mononuclear gold(III) complex. scialert.net |

The bridging capability of the this compound ligand allows for the formation of dinuclear and polynuclear complexes, where the ligand links two or more metal centers. These types of complexes are of significant interest for their potential applications in areas such as electron transfer and as models for biological systems. scialert.net

For instance, dinuclear ruthenium(II) complexes with the bridging ligand 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine have been synthesized. nih.govacs.org These complexes exhibit interesting electrochemical properties, with studies suggesting they belong to the Robin and Day Class II systems of mixed-valence compounds. nih.govacs.org The reaction of the 2-pyridyl isomer with copper(II) salts can also yield polynuclear structures, such as a cyclic tetranuclear complex [Cu₄(L²)₂(Im)₂(NO₃)₄(H₂O)₂], where H₂L² is another hydrolysis product of the DPTZ ligand. acs.org

| Metal Ion | Complex Type | Ligand | Key Features |

| Ruthenium(II) | Dinuclear | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | Mixed-valence systems. nih.govacs.org |

| Copper(II) | Cyclic Tetranuclear | N,N'-bis(α-hydroxyl-2-pyridyl)ketazine (H₂L²) | Formed via metal-assisted hydrolysis of DPTZ. acs.org |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a bridging ligand makes it an excellent building block for the construction of extended structures like metal-organic frameworks (MOFs) and coordination polymers. chemimpex.com These materials are of great interest due to their porous nature and potential applications in gas storage, catalysis, and separation.

One-dimensional (1D) and two-dimensional (2D) coordination networks can be synthesized using this compound as a linker. In these structures, the ligand bridges metal centers to form chains or layers. For example, the reaction of 3,6-di-2-pyridyl-1,2,4,5-tetrazine with Cu(II) salts can result in a 1D helical-chain complex. acs.orgchemicalbook.comchemicalbook.com Furthermore, a 2D coordination polymer has been synthesized using cadmium and 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine. researchgate.netclinpractice.ru The dihydro- derivative, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, has been shown to form a 2D polymeric structure through hydrogen bonding. nih.goviucr.org

| Metal Ion | Dimensionality | Ligand | Structural Formula |

| Copper(II) | 1D | 3,6-di-2-pyridyl-1,2,4,5-tetrazine | Helical-chain complex. acs.orgchemicalbook.comchemicalbook.com |

| Cadmium | 2D | 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine | [Cd₂(NO₃)₂(pQ)(DPT)₃]·2DMF·2MeOH. researchgate.netclinpractice.ru |

| N/A | 2D | 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine | Polymeric structure via hydrogen bonds. nih.goviucr.org |

The rigid and linear nature of the this compound ligand makes it suitable for constructing robust three-dimensional (3D) MOFs. These frameworks possess porous structures with potential for various applications. A 3D MOF has been successfully synthesized using zinc and 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine, resulting in a framework with the formula [Zn(pQ)(DPT)]·2DMF. researchgate.netclinpractice.ru

| Metal Ion | Dimensionality | Ligand | Structural Formula |

| Zinc | 3D | 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine | [Zn(pQ)(DPT)]·2DMF. researchgate.netclinpractice.ru |

The fundamental role of this compound in the formation of extended structures is to act as a bridging ligand, connecting metal ions into 1D, 2D, or 3D networks. scialert.net The pyridyl nitrogen atoms are the primary coordination sites for linking metal centers. scialert.netacs.org This bridging function is crucial in the self-assembly process that leads to the formation of these complex and highly ordered materials. The choice of metal ion, solvent, and reaction conditions can influence the final dimensionality and topology of the resulting coordination polymer or MOF. acs.org

Electronic and Magnetic Characteristics of Metal Complexes

The coordination chemistry of this compound is deeply influenced by the distinct electronic properties of the tetrazine core. The 1,2,4,5-tetrazine (B1199680) ring is one of the most electron-deficient aromatic heterocycles known, making it a potent electron acceptor. rsc.org This characteristic is central to the electronic and magnetic phenomena observed in its metal complexes, facilitating electron transfer processes and stabilizing unusual oxidation states.

Electron and Charge Transfer Phenomena in Coordination Compounds

The pronounced electron-acceptor nature of the this compound ligand makes it an exceptional component for constructing metal complexes designed for electron and charge transfer studies. scialert.net When used as a bridging ligand (μ-BL) between two metal centers, it can effectively mediate electronic communication. Dinuclear complexes, such as those involving platinum or other transition metals, can undergo reversible one-electron reductions. researchgate.net This process involves the injection of an electron into the complex, which preferentially localizes on the most electron-accepting component—the tetrazine bridge.

This reduction generates a radical anion of the ligand, a key step in many charge transfer mechanisms. rsc.orgresearchgate.net The resulting system can be described as M-L•⁻-M. The low-lying π* orbital of the tetrazine ring readily accepts the electron, a feature that has been exploited in the development of electron-propagating systems and models for light-harvesting antennas. scialert.net Density Functional Theory (DFT) calculations corroborate these findings, consistently showing that the singly occupied molecular orbital (SOMO) in the reduced species is predominantly based on the bridging tetrazine ligand. researchgate.net

Stability of Paramagnetic Radical and Mixed-Valent Intermediates

A significant consequence of the ligand's electronic structure is its ability to form and stabilize paramagnetic species upon reduction. The one-electron reduction of the tetrazine bridge results in a stable radical anion (L•⁻). researchgate.net This stability is attributed to the extensive delocalization of the unpaired electron across the electron-deficient tetrazine ring. The generation of this radical anion is a key factor in enhancing magnetic coupling between metal centers in polynuclear complexes. rsc.org

This property also allows for the formation of stable mixed-valent intermediates. In a dinuclear complex where the tetrazine radical anion bridges two metal ions, the system can support a state where the metals are in formally different oxidation states, such as in a [(NC)₄Fe(μ-BL)Fe(CN)₄]³⁻ species. scialert.net The radical anion of the bridging ligand effectively mediates the interaction between the Fe(II) and Fe(III) centers. The stability of these paramagnetic and mixed-valent states makes these complexes valuable for fundamental studies of intramolecular electron transfer and for the design of molecular materials with tunable magnetic properties.

Electron Paramagnetic Resonance (EPR) Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary and most definitive technique for the characterization of the paramagnetic radical anions formed by the reduction of this compound complexes. researchgate.net When the dinuclear organoplatinum complexes [RnPt(μ-BL)PtRn] are reduced chemically or electrochemically, the resulting radical anions [RnPt(μ-BL)PtRn]•− are studied using EPR. researchgate.net

These studies typically reveal a single, sometimes broad, signal in fluid solution, which confirms the presence of an unpaired electron. researchgate.net Analysis of the EPR spectra, including the g-factor and any observed hyperfine coupling constants (such as with ¹⁹⁵Pt), provides critical insight into the electronic structure of the radical species. researchgate.net The magnitude of the hyperfine coupling constants helps to map the distribution of the unpaired electron's spin density. In these systems, the observed coupling constants are consistent with DFT calculations that place the singly occupied molecular orbital primarily on the tetrazine-based bridging ligand, confirming its central role in accommodating the reduction. researchgate.net

| Complex Type | Experimental Technique | Key Finding | Reference |

|---|---|---|---|

| Dinuclear Platinum Complex Radical Anion | EPR Spectroscopy | Observation of a single broad line in fluid solution at X-band. | researchgate.net |

| Dinuclear Platinum Complex Radical Anion | EPR Spectroscopy & DFT Calculations | Small ¹⁹⁵Pt hyperfine coupling constants indicate the SOMO is predominantly ligand-based. | researchgate.net |

| Mixed-Valent Iron Complex | Spectroelectrochemistry | Formation of a mixed-valent Fe(II)/Fe(III) state bridged by the tetrazine radical anion. | scialert.net |

Supramolecular Assembly via Metal-Ligand Interactions

The this compound ligand is an excellent building block for the construction of complex supramolecular architectures. scialert.netsigmaaldrich.com The linear and divergent orientation of the two 4-pyridyl nitrogen donors allows it to connect multiple metal centers, leading to the formation of extended, highly ordered structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.org

The unique electronic nature of the ligand plays a crucial role in these assemblies. The interior of metallacycles formed with this ligand, such as those with Fe(II) or Zn(II), creates a π-acidic cavity due to the electron-deficient tetrazine rings. acs.org This π-acidic nature facilitates strong anion-π interactions, where anions are encapsulated within the cavity, leading to remarkable stability of the entire supramolecular structure in solution. acs.org The self-assembly process can lead to a variety of architectures, from discrete metallamacrocycles to infinite one-dimensional helical chains, depending on the coordination geometry of the metal ion and reaction conditions. sigmaaldrich.com

| Metal Ion | Ligand | Resulting Supramolecular Structure | Key Stabilizing Interaction | Reference |

|---|---|---|---|---|

| Fe(II) | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [Fe₅(bptz)₅(CH₃CN)₁₀]¹⁰⁺ Metallacycle | Anion-π interactions with PF₆⁻ | acs.org |

| Zn(II) | 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine | [Zn₄(bptz)₄(CH₃CN)₈]⁸⁺ Metallacycle | Anion-π interactions with BF₄⁻ | acs.org |

| Cu(II) | 3,6-Di-2-pyridyl-1,2,4,5-tetrazine | Mononuclear, cyclic tetranuclear, and 1-D helical-chain complexes | Metal-ligand coordination | sigmaaldrich.com |

| Silver(I) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Coordination polymers and discrete complexes | Metal-ligand coordination | mdpi.com |

Note: Some data in the tables are for the closely related 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine or other bis-pyridyl ligands, illustrating the general principles of coordination and electronic behavior.

Reactivity and Reaction Mechanisms of 3,6 Di 4 Pyridyl 1,2,4,5 Tetrazine

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of the reactivity of 3,6-di(4-pyridyl)-1,2,4,5-tetrazine. This type of cycloaddition is characterized by the interaction between an electron-deficient diene, in this case, the tetrazine, and an electron-rich dienophile. rsc.org

Mechanistic Aspects of IEDDA Reactions

The IEDDA reaction involving 1,2,4,5-tetrazines like this compound proceeds through a concerted [4+2] cycloaddition mechanism. rsc.org This initial step is rate-determining and results in the formation of a highly strained bicyclic intermediate. rsc.org This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂). rsc.org The product of this step is a 4,5-dihydropyridazine, which can then isomerize to the more stable 1,4-dihydropyridazine. rsc.orgchemrxiv.org Subsequent oxidation, which can occur with various oxidizing agents or sometimes with atmospheric oxygen, leads to the final aromatic pyridazine (B1198779) product. rsc.orgresearchgate.net

The kinetics of the IEDDA reaction are second-order, and the rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.orgrsc.org Electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thereby accelerating the reaction. rsc.orgrsc.org Conversely, electron-donating groups on the dienophile raise its HOMO energy, which also leads to an increased reaction rate. rsc.org

It has been noted that while the electron-withdrawing effect of substituents on the tetrazine ring enhances reactivity, it can also increase the molecule's susceptibility to degradation under physiological conditions. researchgate.net

Reactivity with Alkenes and Alkynes for Pyridazine Synthesis

This compound readily reacts with a variety of alkenes and alkynes to form substituted pyridazines. sigmaaldrich.com The reaction with alkenes initially produces dihydropyridazines, which can then be oxidized to pyridazines. nih.gov When alkynes are used as the dienophile, the corresponding pyridazine is formed directly after the extrusion of nitrogen, bypassing the need for a separate oxidation step. rsc.orgnih.gov

The choice of dienophile significantly impacts the reaction rate. Strained alkenes, such as norbornenes and trans-cyclooctenes, exhibit enhanced reactivity due to the relief of ring strain in the transition state. rsc.orgnih.gov The reaction conditions, including the solvent, can also influence the reaction kinetics. nih.gov For instance, some tetrazine-alkene reactions proceed faster in methanol (B129727) compared to acetonitrile. nih.gov

The synthesis of multisubstituted pyridazines can be achieved with regioselectivity, which can be influenced by the substituents on both the tetrazine and the alkyne. rsc.org The use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to facilitate these reactions. rsc.orgelsevierpure.com

Bioorthogonal Reactivity with Trans-Cyclooctenes

The reaction between this compound and trans-cyclooctene (B1233481) (TCO) is a prominent example of a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. lookchem.comnih.gov This specific IEDDA reaction is exceptionally fast and selective, making it a valuable tool for bioconjugation, chemical biology, and in vivo imaging. lookchem.comnih.govresearchgate.net

The high rate constant of the tetrazine-TCO ligation is attributed to the significant ring strain of the trans-cyclooctene, which dramatically lowers the activation energy of the cycloaddition. rsc.orgnih.gov This rapid reactivity allows for the labeling of biomolecules at very low concentrations. nih.gov The stability of the tetrazine under physiological conditions is another crucial factor for its application in biological systems. lookchem.com

Recent studies have explored the relationship between the reactivity and stability of tetrazines. While electron-withdrawing groups like the pyridyl substituent enhance reactivity, they can also decrease stability. researchgate.netnih.gov However, it has been suggested that intramolecular repulsive nitrogen-nitrogen interactions within the tetrazine ring can also contribute to increased reactivity without compromising stability. nih.gov

Cycloaddition with Fullerenes and Norbornenes

This compound also participates in cycloaddition reactions with other dienophiles like fullerenes and norbornenes. Norbornenes are particularly interesting due to their synthetic accessibility and have been used to study the reactivity of various substituted alkenes. nih.gov Kinetic studies have shown that the substitution pattern on the norbornene ring can affect the reaction rate. nih.gov

Redox Chemistry and Electrochemical Behavior

The redox chemistry is relevant in the context of its IEDDA reactions, as the electron-deficient nature of the tetrazine ring is key to its reactivity. rsc.org The electrochemical properties can be tuned by altering the substituents on the tetrazine core, which in turn modulates the reaction rates for applications like staged labeling. nih.gov

Photochemical Reactivity and Excited State Dynamics

The photochemical properties of this compound are characterized by its UV-visible absorption spectrum, which typically shows two main absorption bands. nih.gov One strong absorption is observed in the UV region and a weaker one in the visible region, the latter being responsible for the characteristic color of tetrazines. nih.gov

The excited state dynamics of tetrazine derivatives are relevant to their potential applications in areas such as photodynamic therapy. rsc.org Upon absorption of light, the molecule is promoted to an excited state. The fate of this excited state, including processes like intersystem crossing and energy or electron transfer, determines its photochemical reactivity. rsc.org For instance, the excited state can potentially sensitize the formation of reactive oxygen species or engage in electron transfer reactions with other molecules. rsc.org

Structural Analysis and Supramolecular Interactions

Single Crystal X-ray Diffraction Studies of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine and its Complexes

Single crystal X-ray diffraction has been an indispensable tool for understanding the precise three-dimensional structure of this compound and its dihydro counterpart.

The oxidized form, this compound, features a planar tetrazine ring. In contrast, its reduced form, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, adopts a distinct V-shape. This geometry arises from the boat conformation of the central dihydrotetrazine ring. nih.gov This boat-like structure is a common feature in related dihydrotetrazine derivatives. researchgate.net

The molecular structure of the dihydro form possesses crystallographic C2 symmetry. nih.gov The molecule has a butterfly-like conformation, which is also observed in the 2-pyridyl analogue, 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. researchgate.net

The planarity of the molecule is a key structural parameter. In the case of 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, the dihedral angle between the planes of the two pyridine (B92270) rings is 31.57 (3)°. nih.gov In a related asymmetric compound, 6-[6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, the central tetrazine ring's plane forms angles of 5.33 (7)° and 19.84 (8)° with the adjacent 3-amine-pyridine and pyridine rings, respectively. iucr.org The two terminal pyridine rings in this molecule enclose an angle of 14.60 (8)°. iucr.org

Computational studies on other pyridyl-substituted tetrazines suggest that distortion of the tetrazine ring, caused by intramolecular N-N repulsion, can play a significant role in the reactivity of the molecule. chemrxiv.org

Table 1: Selected Dihedral Angles in Pyridyl-Tetrazine Derivatives

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine nih.gov | Pyridine | Pyridine | 31.57 (3) |

| 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate iucr.org | Tetrazine | 3-Amine-pyridine | 5.33 (7) |

| 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate iucr.org | Tetrazine | Pyridine | 19.84 (8) |

| 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate iucr.org | 3-Amine-pyridine | Pyridine | 14.60 (8) |

Non-Covalent Interactions in Solid-State Structures

In the crystal structure of 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, molecules are connected through intermolecular N—H⋯N and weaker C—H⋯N hydrogen bonds, forming a two-dimensional (4,4) network. nih.gov Similarly, the structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine displays intermolecular N—H⋯N hydrogen bonding, which organizes the molecules into infinite ribbons. researchgate.net

In the case of 6-[6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, hydrogen bonding is a dominant feature of the packing. iucr.org All amine donor functions and the water molecule's hydrogen atoms are involved in hydrogen bonds with the pyridine ring nitrogen atoms and the water molecule itself acting as acceptors. iucr.orgiucr.org These interactions create layers parallel to the cymitquimica.com crystallographic direction. iucr.org The co-crystal of 3,6-bis(3′-pyridyl)-1,2,4,5-tetrazine with trimesic acid also exhibits a network of O—H⋯N and C—H⋯O interactions. tandfonline.com

Table 2: Hydrogen Bond Parameters in 3,6-Di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N3—H3B⋯N1 | 0.83 (2) | 2.35 (2) | 3.142 (2) | 159.8 (18) |

| C3—H3A⋯N2 | 0.93 | 2.55 | 3.312 (2) | 139 |

| C4—H4A⋯N1 | 0.93 | 2.55 | 3.475 (3) | 171 |

Data from Rao & Hu, 2008. nih.gov

Aromatic π-π stacking is another crucial interaction governing the crystal packing. The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring influences these interactions. rsc.org In the structure of 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, π-stacking is a dominant feature, with a centroid-to-centroid distance of 3.6 Å and a perpendicular distance of about 3.3 Å between the tetrazine ring and an adjacent aromatic ring. nih.gov

For 6-[6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate, the packing is also characterized by π-stacking, which accompanies the hydrogen-bonded layers. iucr.orgiucr.org There are parallel stacking interactions between adjacent tetrazine rings with a centroid-to-centroid distance of 3.5896 (9) Å. iucr.org Additionally, pyridine rings stack with adjacent amino-pyridine rings at a distance of 3.7477 (9) Å between centroids. iucr.org

The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-ordered supramolecular structures. For instance, the hydrogen bond-mediated self-assembly of 3,6-bis(3′-pyridyl)-1,2,4,5-tetrazine with trimesic acid results in the formation of one-dimensional multi-compartmental arrays in the solid state. tandfonline.com In this structure, directional intermolecular hydrogen bonds build up the one-dimensional network. tandfonline.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine and its derivatives. These calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of investigations.

Optimization of Molecular Structures and Conformational Analysis

DFT calculations are instrumental in determining the optimized molecular geometry and exploring the conformational landscape of this compound. The molecule's conformation is primarily defined by the dihedral angles between the central tetrazine ring and the two flanking pyridyl rings.

For the related compound 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine, two primary conformations are identified: t-trans and t-cis. researchgate.net Quantum chemistry methods have been employed to compare the energetic parameters of these conformations, revealing insights into their relative stabilities. researchgate.netnih.gov A conformational analysis of 4,4'-bipyridine (B149096), a related structural motif, showed a low energy barrier of only 6 kJ mol⁻¹ between its minimum and maximum energy conformations. acs.org

In the solid state, the conformation of these molecules can be influenced by intermolecular interactions such as hydrogen and halogen bonds. researchgate.netnih.gov For instance, X-ray diffraction studies of cocrystals of 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine have revealed unexpected molecular conformations stabilized by these interactions. researchgate.netnih.gov The reduced form, 3,6-di(4-pyridyl)-1,4-dihydro-1,2,4,5-tetrazine, adopts a "V-shaped" structure due to the boat conformation of the dihydrotetrazine ring, with a dihedral angle of 31.57 (3)° between the pyridine (B92270) rings. nih.govnih.gov

Computational simulations on 3,6-bis(4-butylphenyl) researchgate.netnih.govnih.govnih.govtetrazine have also been used to study molecular ordering at phase transitions by analyzing the intermolecular interaction energies of different dimer configurations (stacking, in-plane, and terminal). pleiades.online

Prediction of Reactivity and Selectivity in Organic Reactions (e.g., IEDDA)

DFT calculations are crucial for understanding and predicting the reactivity of this compound, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.gov This reaction is a cornerstone of bioorthogonal chemistry, and tetrazines are key components due to their electron-deficient nature. nih.goveur.nlrsc.org

The reactivity of tetrazines in IEDDA reactions is strongly influenced by the substituents on the tetrazine ring. acs.org Electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction. eur.nlrsc.org For instance, bis-(2-pyridinyl)-tetrazines are more reactive than their 4-pyridinyl counterparts. nih.gov This increased reactivity is attributed to a greater out-of-plane rotation of the pyridinyl group and the slightly reduced electron-withdrawing nature of the 2-pyridinyl group compared to the 4-pyridinyl group. nih.gov

However, a challenge in "click-to-release" applications based on IEDDA is the inverse correlation between the reaction rate and the payload release yield. nih.gov Highly reactive tetrazines, like the bis-pyridinyl derivatives, often lead to a stable 4,5-dihydropyridazine intermediate, which hinders the tautomerization required for payload release. nih.gov DFT studies help in understanding these reaction mechanisms and in designing new tetrazine derivatives with optimized reactivity and release characteristics. nih.gov For example, introducing ortho-hydroxyl or amido groups on the pyridinyl substituents has been shown to facilitate the necessary tautomerization and improve release yields. nih.gov

| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) | Notes |

|---|---|---|---|

| Ortho-functionalized bis-pyridinyl-tetrazines | trans-cyclooctene (B1233481) (TCO) | 270 - 748 M⁻¹s⁻¹ | Up to 26-fold faster than 3,6-dimethyl-1,2,4,5-tetrazine. nih.gov |

| 3,6-dimethyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | Relatively lower reactivity | High release yield but less reactive. nih.gov |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Fukui Functions)

Analysis of the electronic structure, including the Frontier Molecular Orbitals (HOMO and LUMO) and Fukui functions, provides deep insights into the reactivity and stability of this compound.

The HOMO-LUMO energy gap is a key descriptor of chemical reactivity and kinetic stability. scholarsresearchlibrary.com A smaller gap generally indicates a more polarizable and reactive species. scholarsresearchlibrary.com For tetrazines, the energy of the LUMO is particularly important for their reactivity in IEDDA reactions, with lower LUMO energies correlating with faster reaction rates. rsc.org

DFT calculations are used to determine the energies of these frontier orbitals and to visualize their distribution. In a study of a terpyridine derivative, time-dependent DFT (TD-DFT) was used to investigate absorption and fluorescence spectra, with the analysis of frontier molecular orbitals revealing the nature of electronic transitions as having intraligand charge transfer character. scielo.org.co

Fukui functions are another important concept derived from DFT, used to predict the local reactivity of different atomic sites within a molecule. scholarsresearchlibrary.comderpharmachemica.com These functions help in identifying which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. derpharmachemica.com By calculating Fukui functions from the electron densities of the neutral, cationic, and anionic species, researchers can gain a detailed understanding of the molecule's reactive sites. derpharmachemica.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈N₆ | nih.gov |

| Molecular Weight | 236.23 g/mol | nih.gov |

| Exact Mass | 236.08104428 Da | nih.gov |

Semi-Empirical and Ab Initio Calculations

Alongside DFT, semi-empirical and ab initio methods also contribute to the computational understanding of this compound, each offering different levels of theory and computational expense.

Thermodynamic and Kinetic Modeling of Reactions

Semi-empirical and ab initio calculations can be employed to model the thermodynamics and kinetics of reactions involving this compound. These methods can provide estimates of reaction energies, activation barriers, and transition state geometries, which are crucial for understanding reaction mechanisms and predicting reaction rates. While often more computationally demanding than DFT, high-level ab initio methods can offer benchmark accuracy for smaller systems or specific reaction steps.

Conformational Preferences and Energy Landscapes

Both semi-empirical and ab initio calculations are valuable for exploring the conformational preferences and energy landscapes of molecules. A computational study on the anhydrate crystal energy landscapes of 2,2'-bipyridine (B1663995) and 4,4'-bipyridine utilized calculations to understand their crystallization behavior. acs.org For 4,4'-bipyridine, both the minimum energy conformation and a higher energy conformer (only 6 kJ mol⁻¹ less stable) were considered in the crystal structure prediction searches. acs.org This highlights the ability of these methods to map out the relative energies of different conformers and predict the most likely structures to be observed experimentally.

Aromaticity and Electronic Delocalization Studies

Computational and theoretical investigations into this compound have provided insights into its electronic structure, particularly concerning the aromatic character of the central tetrazine ring and the extent of electronic delocalization across the molecule. The 1,2,4,5-tetrazine (B1199680) ring is inherently electron-deficient due to the presence of four nitrogen atoms. This electron deficiency is a key feature influencing its reactivity and electronic properties.

Theoretical studies on the parent 1,2,4,5-tetrazine and its derivatives have established the aromatic nature of the tetrazine core. Quantum chemical calculations on similar compounds, such as 3,6-diphenyl-1,2,4,5-tetrazine, have described the tetrazine ring as a highly aromatic system, comparable to benzene. osi.lv However, this aromaticity can be influenced by the nature of the substituents at the 3 and 6 positions.

In the case of this compound, the pyridyl substituents are electron-withdrawing groups. The introduction of these heterocyclic rings is expected to modulate the electronic properties of the tetrazine core. Studies on tetrazines with heterocyclic substituents have shown a correlation between the electron-rich character of the substituent and the electronic properties of the tetrazine ring. rsc.org For instance, the substitution of four nitrogen atoms in a benzene-like ring leads to a strong π-electron deficiency and a concentration of negative charge on the heteroatoms. researchgate.net

The planarity of the molecule is a crucial factor for effective π-electron delocalization. X-ray crystallographic studies of related compounds, such as 3-phenyl-6-(2-pyridyl)-1,2,4,5-tetrazine, have shown that the molecule can be completely planar, which facilitates π-stacking interactions. researchgate.net For this compound, a planar conformation would allow for significant electronic communication between the pyridyl rings and the central tetrazine ring, creating an extended π-system.

The electronic delocalization in this compound is also evident from its electrochemical and spectroscopic properties. The electron-deficient nature of the tetrazine ring makes it a good electron acceptor, a property that is utilized in various applications. ontosight.ai The electronic transitions observed in the UV-visible spectrum are a result of the promotion of electrons within the delocalized π-system of the molecule.

While detailed computational data tables for this compound are not present in the provided search results, the general principles of aromaticity and electronic delocalization in substituted tetrazines can be applied. The pyridyl groups, being electron-withdrawing, are expected to enhance the electron-deficient nature of the tetrazine ring, which is a key characteristic of this class of compounds.

Advanced Applications in Chemical Science

Applications in Catalysis and Electrocatalysis

The electron-deficient nature of the tetrazine ring, combined with the coordinating ability of the pyridyl nitrogen atoms, makes 3,6-di(4-pyridyl)-1,2,4,5-tetrazine and its derivatives highly effective in catalytic applications. These applications range from facilitating organic transformations to driving electrochemical reactions.

Metal-Tetrazine Complexes as Catalysts

The pyridyl groups in this compound readily coordinate with a variety of metal ions, forming stable metal-tetrazine complexes. chemimpex.com These complexes have shown significant promise as catalysts in a range of chemical reactions. The tetrazine ring's electron-withdrawing properties can influence the electronic environment of the coordinated metal center, thereby modulating its catalytic activity. This allows for the fine-tuning of the catalyst's performance for specific applications.

For instance, copper(II) complexes involving 3,6-di(2-pyridyl)-1,2,4,5-tetrazine have been investigated for their role in metal-assisted hydrolysis. sigmaaldrich.com Similarly, silver(I) has been shown to form dinuclear complexes with 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine. rsc.org The formation of such complexes is crucial for their application in catalysis, particularly in organic transformations and polymerization processes. chemimpex.com The versatility of these tetrazine-based ligands also extends to the synthesis of metal-organic frameworks (MOFs), which are renowned for their catalytic and gas storage capabilities. chemimpex.com

Electrocatalytic Reduction Systems

In the realm of electrocatalysis, tetrazine derivatives are being explored for their potential in CO2 reduction. While direct studies on this compound are emerging, research on analogous polypyridyl and pyridyl-triazole complexes provides valuable insights. For example, ruthenium polypyridyl complexes can electrocatalytically reduce CO2 to CO. rsc.org This process is initiated by electron reductions at the polypyridyl ligands, followed by the addition of CO2. rsc.org

Similarly, rhenium complexes with pyridyl-triazole ligands have been investigated as electrocatalysts for CO2 reduction. acs.orgsemanticscholar.org These complexes exhibit ligand-based reductions, and the presence of a proton source can significantly enhance the catalytic current. acs.orgsemanticscholar.org The electron-accepting nature of the tetrazine ring in this compound suggests its potential to facilitate similar electrocatalytic CO2 reduction processes, a critical area of research for addressing climate change.

Chemical Biology and Bioorthogonal Chemistry

The highly selective and rapid reactivity of the tetrazine moiety in inverse-electron-demand Diels-Alder (iEDDA) reactions has made this compound an invaluable tool in chemical biology. This bioorthogonal chemistry allows for the specific labeling and tracking of biomolecules in their native environment without interfering with biological processes. lookchem.com

Bioconjugation Strategies for Biomolecule Labeling

This compound serves as a versatile reagent for bioconjugation, enabling the labeling of biomolecules such as proteins and peptides. lookchem.com The iEDDA reaction between a tetrazine and a strained alkene, like trans-cyclooctene (B1233481) (TCO), is exceptionally fast and specific, making it ideal for tagging biomolecules in complex biological mixtures. lookchem.com This strategy has been successfully employed to label proteins for further analysis, such as visualization via SDS-PAGE. acs.org

The development of various conjugatable tetrazines has expanded the toolkit for bioorthogonal labeling. acs.org These strategies often involve modifying the tetrazine with a reactive handle that can be attached to a biomolecule of interest. The pyridyl groups on this compound can also facilitate coordination-assisted ligations, further enhancing reaction rates and selectivity. acs.org

Tools for In Vivo Imaging and Drug Delivery Studies

The stability of this compound under physiological conditions makes it a reliable platform for in vivo applications. lookchem.com In pretargeted imaging, a biomolecule of interest is first labeled with a dienophile, followed by the administration of a tetrazine-containing imaging agent. This approach has been successfully demonstrated using 18F-labeled bispyridyl tetrazines for positron emission tomography (PET) imaging. nih.gov This technique allows for high-contrast images by minimizing the circulation time of the radioactive probe. nih.gov

Furthermore, the "click-to-release" capability of tetrazine-based systems is being explored for drug delivery. nih.gov In this strategy, a drug is attached to a dienophile via a cleavable linker and released upon reaction with a tetrazine. This allows for targeted drug release at a specific site, potentially reducing off-target effects.

Development of Fluorescent Probes for Biological Systems

Tetrazines are excellent quenchers of fluorescence, a property that is exploited in the design of "turn-on" fluorescent probes. acs.org These probes consist of a fluorophore attached to a tetrazine, which keeps the fluorescence quenched. Upon reaction with a dienophile-tagged biomolecule, the tetrazine is consumed, leading to a significant increase in fluorescence and allowing for the visualization of the target. acs.org

Researchers have developed a variety of fluorogenic probes based on this principle, using different fluorophores to achieve a range of emission wavelengths, including red-emitting probes for biological imaging. rsc.org These probes have been used to image lipids and sugars in cells under no-wash conditions, highlighting their utility in live-cell imaging. rsc.org Peptide-based fluorescent probes have also been developed for detecting specific biomolecules in aqueous media and live cells. nih.gov

| Compound Name | CAS Number | Molecular Formula | Application Area |

| This compound | 57654-36-1 | C12H8N6 | Catalysis, Electrocatalysis, Chemical Biology |

| 3,6-Di(2-pyridyl)-1,2,4,5-tetrazine | 1671-87-0 | C12H8N6 | Catalysis, Ligand Synthesis |

| trans-Cyclooctene (TCO) | Not specified | Not specified | Bioorthogonal Chemistry (Dienophile) |

| 18F-labeled bispyridyl tetrazines | Not specified | Not specified | In Vivo PET Imaging |

| Ruthenium polypyridyl complexes | Not specified | Not specified | Electrocatalytic CO2 Reduction |

| Rhenium pyridyl-triazole complexes | Not specified | Not specified | Electrocatalytic CO2 Reduction |

Materials Science and Optoelectronics

The intrinsic properties of this compound, such as its planar, rigid structure and specific electronic characteristics, have positioned it as a valuable component in the creation of novel functional materials.

Design of Organic Electronic Materials

The design of next-generation organic electronic materials often relies on the precise control of molecular architecture to achieve desired functions like charge transport and light-matter interaction. This compound (often abbreviated as DPT) has emerged as a key component in this field, primarily due to its electron-deficient nature, which allows it to act as an electron acceptor.

Detailed research has demonstrated its successful incorporation into complex supramolecular structures. In one notable example, DPT was used as a "rung" sandwiched between two parallel zinc-porphyrin polymer strands to create a ladder polymer. aip.org This novel material, termed Zn-LADDER–DPT, was characterized as a p-type semiconductor with a defined band gap. aip.org The study revealed that the inclusion of the DPT unit introduced two crucial acceptor states derived from its π* orbitals, which lie just above the Fermi level. aip.org This strategic placement of energy levels is a fundamental principle in the design of semiconductor materials.

The ability of DPT to act as a structural linker is also pivotal in the construction of Metal-Organic Frameworks (MOFs). researchgate.net Its geometry and the presence of nitrogen atoms on the pyridyl rings allow it to connect metal centers, forming extended, porous architectures. For instance, it has been used to create threefold interpenetrated MOFs, highlighting its utility in building complex, pre-designed solid-state materials. researchgate.net The principle of using dipyridyl linkers to pillar two-dimensional layers into three-dimensional frameworks is a common strategy for creating functional materials with large internal surface areas and tailored electronic properties, often for applications in catalysis or sensing. acs.orgresearchgate.net

Electronic Properties of Zn-LADDER–DPT

| Property | Value | Significance |

|---|---|---|

| Material Type | p-type semiconductor | Indicates that the majority charge carriers are holes. aip.org |

| Band Gap | 0.62 eV | Defines the energy required to excite an electron to a conducting state. aip.org |

| Acceptor States | Derived from DPT π* states | Facilitates electron acceptance, crucial for p-type behavior and charge transfer. aip.org |

Development of Luminescent Probes and Sensors for Ion Detection

The two pyridyl groups of this compound contain nitrogen atoms with lone pairs of electrons, making them excellent coordination sites for metal ions. This property is the foundation for its use in developing sensors for ion detection. When such a ligand binds to a metal ion, its electronic properties, including its luminescence, can change significantly.

Research has shown that this compound readily forms coordination networks with silver(I) ions. researchgate.net These studies also noted that the structure of the resulting network is highly sensitive to the counter-anion present, demonstrating a nuanced interaction between the ligand, the metal center, and the surrounding chemical environment. researchgate.net This sensitivity is a desirable trait for a chemical sensor.

The mechanism for sensing often involves processes like ligand-to-metal charge transfer (LMCT), which can lead to a distinct color change or quenching of fluorescence upon ion binding. researchgate.net While specific studies detailing the performance of this compound as a standalone luminescent probe are not prominent, its demonstrated ability to coordinate with metal ions makes it a prime candidate for incorporation into more complex sensor systems. researchgate.net The versatility of pyrazole- and pyridine-based ligands in forming coordination complexes is well-established, with the final structure and sensing capability being influenced by factors such as pH and solvent. researchgate.net

Fabrication of Two-Photon Absorbing Materials

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, data storage, and bio-imaging. Materials with a high TPA cross-section are actively sought. The design of such materials often focuses on molecules with a symmetric structure, such as Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) motifs, which can enhance nonlinear optical properties.

Given its symmetric structure with an electron-deficient tetrazine core (acceptor) flanked by pyridyl groups, this compound fits the general design profile for a TPA-active chromophore. However, specific research quantifying its TPA cross-section and detailing its use in fabricated two-photon absorbing materials is not prominently featured in the available literature.

Role in High Energy Density Materials (HEDMs)

High Energy Density Materials (HEDMs) are substances that release large amounts of energy upon decomposition. A key strategy in the design of modern HEDMs is to create molecules with a high nitrogen content. The formation of highly stable dinitrogen gas (N₂) upon decomposition is a major driving force for the energy release.

The 1,2,4,5-tetrazine (B1199680) ring is a classic example of a nitrogen-rich heterocycle, and its derivatives are a well-established class of energetic materials. With a molecular formula of C₁₂H₈N₆, this compound has a significant nitrogen content of 35.57% by mass. This places it firmly in the category of nitrogen-rich compounds. While it belongs to this class of materials, detailed studies characterizing its specific energetic properties, such as heat of formation or detonation velocity, are not widely reported. Patent literature has mentioned tetrazine compounds with pyridyl groups as potential additives in rubber compositions to modify their energetic properties, such as reducing heat build-up. google.com

Q & A

Q. What are the established synthetic routes for 3,6-Di(4-pyridyl)-1,2,4,5-tetrazine, and what factors influence yield optimization?

Methodological Answer: The compound is synthesized via:

- Condensation reactions : Reacting diaminomaleonitrile with pyridine derivatives under controlled pH and temperature .

- Metal-assisted hydrolysis : Using Cu(II) salts to hydrolyze intermediates into ligands like 2,5-bis(2-pyridyl)-1,3,4-oxadiazole .

Key factors : Precursor stoichiometry, reaction temperature (optimized at 60–80°C), and inert atmosphere to prevent oxidation. Lower yields occur with electron-deficient pyridines due to reduced nucleophilicity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its metal complexes?

Methodological Answer:

- NMR spectroscopy : and NMR confirm substituent patterns and coordination-induced shifts .

- X-ray diffraction : Resolves crystal structures of metal complexes (e.g., Zn cyclic tetranuclear complexes) .

- UV-Vis spectroscopy : Monitors reaction progress (e.g., tetrazine decomposition at 540–570 nm) .

- Differential Scanning Calorimetry (DSC) : Assesses thermal stability, with decomposition temperatures >200°C .

Q. How does the inverse electron demand Diels-Alder (IEDDA) reactivity of this tetrazine compare with other 1,2,4,5-tetrazine derivatives in bioorthogonal applications?

Methodological Answer:

- Reactivity hierarchy : 3,6-Di(4-pyridyl)-tetrazine reacts slower than electron-deficient analogs (e.g., 3,6-diphenyl-tetrazine) due to pyridine’s electron-donating effects .

- Rate modulation : Use kinetic studies with trans-cyclooctene dienophiles; rate constants () range from 0.1–10 Ms depending on substituents .

Advanced Research Questions

Q. What strategies mitigate the reduced thermal and hydrolytic stability of this compound compared to alkyl/aryl-substituted analogs?

Methodological Answer:

Q. How do coordination modes of this tetrazine influence the catalytic performance of MOFs in Knoevenagel condensations under green conditions?

Methodological Answer:

Q. What computational evidence explains the preference for (2+2) over (4+2) cycloadditions observed in reactions with strained boron heterocycles?

Methodological Answer:

- DFT studies : (2+2) pathways with benzoborirenes exhibit lower activation barriers (ΔG ≈ 15 kcal/mol) versus (4+2) routes (ΔG > 25 kcal/mol) due to orbital symmetry mismatches .

- Crystallography : X-ray structures confirm exclusive (2+2) adduct formation .

Q. What structural modifications improve thermal stability for energetic applications while retaining nitrogen-rich characteristics?

Methodological Answer:

- Amino-triazole substitution : 3,6-Bis(3,5-diamino-1,2,4-triazolyl)-tetrazine derivatives show exceptional stability (decomposition at 370°C) .

| Compound | Decomposition Temp. (°C) | Nitrogen Content (%) |

|---|---|---|

| 3,6-Di(4-pyridyl)-tetrazine | 225 (dec.) | 35.6 |

| Bis(amino-triazolyl)-tetrazine | 370 | 68.2 |

Q. How do substituent electronic effects modulate reaction rates in IEDDA-based bioconjugation strategies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。